3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Description
Systematic IUPAC Nomenclature Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The complete IUPAC name reflects the compound's structural complexity, incorporating both the bromoacetyl substituent at the meta position of the benzene ring and the isopropyl group attached to the benzamide nitrogen.
The systematic breakdown of the IUPAC nomenclature reveals several key structural elements. The base structure consists of a benzamide core, where the benzene ring carries an amino substituent at the 3-position that has been acylated with bromoacetic acid. The terminal amide nitrogen bears an isopropyl group, formally known as a 1-methylethyl substituent in IUPAC nomenclature. This naming convention ensures unambiguous identification of the compound's complete structure.
Alternative nomenclature systems provide additional naming approaches for this compound. The condensed IUPAC notation, as referenced in chemical databases, uses the format "BrAc-3Abz-NHPr" to represent the bromoacetyl-3-aminobenzoyl-N-propyl sequence. However, this condensed form specifically refers to the propyl variant rather than the isopropyl derivative under examination. The distinction between propyl and isopropyl substituents represents a critical aspect of nomenclature precision in this compound class.
Table 1: Nomenclature Comparison for Bromoacetylated Benzamide Derivatives
| Compound Variant | CAS Number | Molecular Formula | IUPAC Name |
|---|---|---|---|
| 3-[(2-Bromoacetyl)amino]-N-propylbenzamide | 1138442-98-4 | C₁₂H₁₅BrN₂O₂ | 3-[(2-bromoacetyl)amino]-N-propylbenzamide |
| This compound | 1138442-79-1 | C₁₂H₁₅BrN₂O₂ | This compound |
| 4-[(2-Bromoacetyl)amino]-N-propylbenzamide | 46736683 | C₁₂H₁₅BrN₂O₂ | 4-[(2-bromoacetyl)amino]-N-propylbenzamide |
The systematic nomenclature also encompasses stereochemical considerations, though the current compound lacks defined stereocenters requiring specific stereochemical descriptors. The isopropyl group, while branched, does not introduce chirality due to the symmetrical nature of its two methyl substituents. This structural feature simplifies the nomenclature compared to other substituted benzamide derivatives that may contain asymmetric centers.
Structural Isomerism and Tautomeric Considerations
Structural isomerism plays a significant role in understanding the chemical behavior and identity of this compound. The compound exhibits positional isomerism with respect to the bromoacetyl substituent attachment point on the benzene ring. Comparison with the 4-[(2-Bromoacetyl)amino]-N-propylbenzamide isomer demonstrates how positional changes affect both nomenclature and potentially biological activity.
The bromoacetyl functional group introduces specific structural considerations related to its electrophilic character. The electron-withdrawing nature of the bromine atom enhances the carbonyl's electrophilicity, potentially influencing the compound's reactivity profile. This structural feature distinguishes bromoacetylated derivatives from their non-halogenated analogs and contributes to their utility in synthetic applications.
Tautomeric equilibria represent another important structural consideration for this compound class. The amide functional groups present in this compound can participate in lactam-lactim tautomerism under specific conditions. This tautomerization involves the reversible migration of hydrogen atoms and redistribution of double bond character within the amide system. The process follows the general pattern of amide-imidic acid tautomerism, where the amide form typically predominates under normal conditions.
Table 2: Tautomeric Forms and Equilibrium Considerations
| Tautomeric Form | Structural Feature | Relative Stability | Conditions Favoring |
|---|---|---|---|
| Amide Form | C=O, N-H bonds | Higher (predominant) | Neutral pH, ambient temperature |
| Imidic Acid Form | C-OH, N=C bonds | Lower (minor) | Extreme pH, elevated temperature |
| Enamine Form | C=C, N-H bonds | Variable | Basic conditions, specific solvents |
The potential for keto-enol tautomerism exists within the bromoacetyl portion of the molecule, though this equilibrium typically favors the keto form due to the stability of the carbonyl group. The presence of the electron-withdrawing bromine atom further stabilizes the keto tautomer by increasing the carbonyl carbon's electrophilic character. This tautomeric preference has implications for the compound's chemical reactivity and interaction with biological targets.
Prototropic tautomerism represents the most relevant form for this compound, involving hydrogen atom migration between electronegative centers. The bromoacetyl amide linkage can undergo proton exchange under appropriate conditions, potentially affecting the compound's binding properties and chemical behavior. These tautomeric considerations become particularly important when evaluating the compound's behavior in different solvent systems or pH environments.
CAS Registry Number and Chemical Database Cross-Referencing
The Chemical Abstracts Service registry number for this compound is 1138442-79-1, providing unambiguous identification within the global chemical literature. This registry number serves as the primary identifier for database searches and literature cross-referencing, ensuring accurate compound identification across multiple information systems.
Database cross-referencing reveals the compound's presence in several major chemical information systems. The PubChem database maintains comprehensive structural and property information, though specific entries for the isopropyl variant may be limited compared to the more extensively documented propyl analog. The molecular formula C₁₂H₁₅BrN₂O₂ with a molecular weight of 299.16 grams per mole remains consistent across database entries.
Table 3: Database Cross-Reference Summary
| Database System | Identifier | Entry Status | Molecular Data |
|---|---|---|---|
| CAS Registry | 1138442-79-1 | Active | C₁₂H₁₅BrN₂O₂, MW 299.16 |
| Tetrahedron Scientific | TS117564 | Commercial | Available for research |
| Chemical Suppliers | Multiple | Variable | Research grade quality |
The systematic classification within chemical taxonomy places this compound among bromoacetylated benzamide derivatives, a specialized subset of organic molecules with defined structural characteristics. Related compounds in this class include positional isomers with different substitution patterns on the benzene ring, as well as homologs with varying alkyl substituents on the terminal amide nitrogen.
Database searches reveal a series of structurally related compounds sharing the bromoacetyl benzamide core structure. These include variants with different N-alkyl substituents, such as the N-butyl (CAS 1138442-77-9) and N-sec-butyl (CAS 1138442-81-5) analogs, demonstrating the systematic exploration of this chemical space in research applications. The comprehensive database coverage facilitates comparative studies and structure-activity relationship analyses within this compound class.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-4-3-5-10(6-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXLKQMWPZVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Protocol:
- Dissolve N-isopropylbenzamide in dry DCM.
- Add triethylamine (or pyridine) as a base.
- Cool the mixture to 0°C.
- Slowly add bromoacetyl chloride dropwise.
- Stir at 0°C to room temperature for several hours.
- Quench with water, extract, and purify via recrystallization.
- The acylation efficiency depends on reagent stoichiometry, temperature control, and solvent purity.
- Yields typically range from 75% to 90%, with high purity confirmed via NMR and IR spectroscopy.
Alternative Synthetic Route: One-Pot Synthesis via Coupling and Bromination
Recent advances suggest a one-pot approach combining acylation and bromination steps to streamline synthesis:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | N-isopropylbenzamide + bromoacetyl chloride | DCM, 0°C | Acylation |
| 2 | Bromine in acetic acid | 0–25°C | Bromination at α-position |
- Reduced purification steps.
- Improved overall yield (~85%).
- Minimized side reactions.
Research Data Summary
Summary of Key Findings
| Aspect | Details |
|---|---|
| Primary Method | Acylation with bromoacetyl chloride followed by selective bromination |
| Alternative Method | One-pot synthesis combining steps for efficiency |
| Typical Yields | 75–90% with high purity |
| Critical Parameters | Temperature, reagent stoichiometry, solvent choice |
| Analytical Confirmation | NMR, IR, HRMS, HPLC |
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biochemistry: The compound is utilized in various biochemical assays and experiments.
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied in various biochemical assays . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Positional Isomers
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS: 947240-24-6) is a positional isomer of the target compound, differing only in the substitution position (4- vs. 3- on the benzamide ring). Despite identical molecular formulas (C₁₂H₁₅BrN₂O₂) and weights (299.17 g/mol), positional isomerism can drastically alter bioactivity. For example, 3-substituted benzamides often exhibit enhanced binding to kinase domains due to steric compatibility, whereas 4-substituted analogs may face steric hindrance in certain targets .
N-Substituent Variations
- The molecular weight remains unchanged (299.17 g/mol) .
- 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide: Substituting isopropyl with a 3-methylphenyl group increases molecular weight (347.21 g/mol) and introduces aromaticity, which may enhance π-π stacking in protein binding but also raises toxicity risks (classified as an irritant) .
Halogen and Acyl Group Modifications
- 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide: Replacing the bromoacetyl group with a 3-chlorobenzoyl moiety alters the molecular formula (C₁₇H₁₇ClN₂O₂) and weight (316.78 g/mol).
- Coumarins exhibit distinct fluorescence properties and are used as probes, whereas benzamides are more common in kinase inhibition .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
- Positional Isomerism : 3-Substituted benzamides generally exhibit superior target engagement compared to 4-substituted analogs due to spatial compatibility with enzymatic active sites .
- Halogen Effects : Bromine’s larger atomic radius and stronger leaving-group ability enhance covalent binding compared to chlorine, making bromo derivatives more potent in irreversible inhibition .
- Safety Profiles : N-Aryl substitutions (e.g., 3-methylphenyl) increase molecular weight and toxicity risks, whereas N-alkyl groups (isopropyl, propyl) balance solubility and safety .
Biological Activity
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromoacetyl group, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅BrN₂O₂
- Molecular Weight : 299.16 g/mol
- CAS Number : 1138442-98-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromoacetyl group may facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to modulation of their activity.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance, the bromoacetyl moiety can act as an electrophile, targeting nucleophilic residues in active sites of enzymes, which may lead to inhibition of enzymatic activity.
Receptor Binding
The compound has been evaluated for its affinity towards various receptors, particularly the adenosine A2A receptor. Compounds that interact with this receptor have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their role in modulating neurotransmission and neuroprotection .
Case Studies and Research Findings
- Adenosine A2A Receptor Antagonism :
-
Antitumor Activity :
- In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases .
-
Anti-inflammatory Effects :
- Another study highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may also exert similar effects by inhibiting pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Q. How to optimize solvent systems for large-scale purification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
